Product packaging for 3-Bromo-2-chloro-4-fluoroaniline(Cat. No.:)

3-Bromo-2-chloro-4-fluoroaniline

Cat. No.: B15051607
M. Wt: 224.46 g/mol
InChI Key: BWAYZLJQQXIODW-UHFFFAOYSA-N
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Description

Overview of the Compound Class: Polyhalogenated Anilines in Organic Chemistry

Polyhalogenated anilines are a subclass of anilines characterized by the presence of multiple halogen atoms (fluorine, chlorine, bromine, iodine) attached to the aromatic ring. Aniline (B41778), a primary aromatic amine, consists of a phenyl group bonded to an amino group (-NH2). The addition of halogens to the ring significantly modifies the molecule's electronic properties, reactivity, and steric profile.

Halogens are electron-withdrawing groups, which decrease the basicity of the aniline's amino group compared to aniline itself. The position and nature of the halogen substituents are crucial in directing further chemical reactions. For instance, the amino group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, but the presence and location of halogens can influence the regioselectivity of these and other reactions, such as nucleophilic aromatic substitution. Polyhalogenated anilines serve as versatile building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules through reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and various other cross-coupling reactions. Their utility is prominent in the development of pharmaceuticals, agrochemicals, and materials science.

Academic Importance of 3-Bromo-2-chloro-4-fluoroaniline within Chemical Sciences

This compound is a synthetically important molecule whose academic significance stems from its potential as a highly functionalized intermediate. The specific arrangement of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline ring offers a unique platform for selective chemical modifications. Each halogen can potentially participate in different types of reactions, allowing for a stepwise and controlled introduction of other functional groups.

This compound is of particular interest in medicinal chemistry. The strategic replacement of aniline moieties in drug candidates is a common strategy to fine-tune pharmacological properties, such as metabolic stability, bioavailability, and receptor selectivity. acs.org Halogenated anilines are key precursors in this process. For example, substituted anilines are integral to the synthesis of various therapeutic agents, including anti-psychotic drugs. tohoku.ac.jpnih.gov The presence of fluorine, in particular, is a well-known feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Therefore, this compound is a valuable research chemical for developing new bioactive compounds and is commercially available as a reference standard for pharmaceutical testing. biosynth.com Its unique substitution pattern makes it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery programs.

Scope and Research Focus of the Outline

This article provides a focused scientific overview of this compound. The content is structured to cover its fundamental chemical and physical properties, plausible synthetic pathways, and its role as a research tool. The discussion adheres strictly to the chemical nature of the compound, detailing its structural information and predicted spectroscopic characteristics. The focus remains exclusively on the scientific attributes of the molecule itself, within the framework of organic and medicinal chemistry research.

Chemical Data and Properties

The specific physicochemical and spectroscopic data for this compound are not widely published in experimental literature. However, data can be predicted, and properties of its isomers provide valuable context.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Bromo-2-chloroaniline (B1269894) nih.govresearchgate.net4-Bromo-2-fluoroaniline (B1266173) nih.gov2-Bromo-4-chloro-6-fluoroaniline nih.gov
Molecular Formula C₆H₄BrClFN biosynth.comC₆H₅BrClNC₆H₅BrFNC₆H₄BrClFN
Molecular Weight 224.46 g/mol biosynth.com206.47 g/mol 190.01 g/mol 224.46 g/mol
CAS Number 1539469-93-6 biosynth.com38762-41-3367-24-8195191-47-0
Melting Point Data not available70-72 °C40-42 °CData not available
Boiling Point Data not availableData not available221 °C (analog) Data not available
Predicted XlogP 2.7 uni.lu2.52.12.7

Note: Data for isomers are provided for comparative purposes. XlogP is a measure of hydrophobicity.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺223.92725
[M+Na]⁺245.90919
[M-H]⁻221.91269
[M+K]⁺261.88313

M represents the parent molecule. m/z is the mass-to-charge ratio.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClFN B15051607 3-Bromo-2-chloro-4-fluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-bromo-2-chloro-4-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2

InChI Key

BWAYZLJQQXIODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Br)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 Chloro 4 Fluoroaniline

Synthetic Pathways and Reaction Schemes for Substituted Anilines

The synthesis of 3-bromo-2-chloro-4-fluoroaniline can be approached through several strategic pathways. These routes generally involve either the sequential introduction of halogen atoms onto a pre-existing aniline (B41778) or fluorinated benzene (B151609) derivative or the chemical modification of a precursor molecule that already contains the desired substitution pattern.

Directed Halogenation Approaches

Directed halogenation strategies rely on the controlled, regioselective introduction of bromine and chlorine atoms onto an aromatic ring. The directing effects of the substituents already present on the ring, primarily the amino group (or a protected form) and the fluorine atom, are crucial for achieving the desired 3-bromo-2-chloro-4-fluoro substitution pattern.

The introduction of a bromine atom onto a substituted aniline or its derivatives is a common electrophilic aromatic substitution reaction. The powerful activating and ortho-, para-directing effect of the amino group often necessitates the use of a protecting group, such as an acetyl group, to moderate the reaction and prevent polysubstitution and oxidation.

A potential pathway to this compound involves the bromination of a 2-chloro-4-fluoroaniline (B1295073) derivative. To ensure the desired regioselectivity, the amino group is typically first protected as an acetanilide (B955). For instance, 2-chloro-4-fluoroaniline can be acetylated using acetic anhydride (B1165640) to form 2'-chloro-4'-fluoroacetanilide. This acetanilide can then be subjected to electrophilic bromination. The acetylamino group directs the incoming bromine atom to the position ortho to it (and meta to the chlorine), yielding 3'-bromo-2'-chloro-4'-fluoroacetanilide. Subsequent deprotection of the acetyl group via acidic or basic hydrolysis would furnish the target molecule, this compound.

A similar strategy can be envisioned starting from 4-fluoroaniline (B128567). Acetylation to 4'-fluoroacetanilide, followed by bromination, typically yields 2-bromo-4-fluoroacetanilide due to the directing effect of the acetylamino group. google.com Subsequent chlorination of this intermediate would be required to introduce the chlorine atom at the 2-position, followed by deprotection.

Starting MaterialReagents and ConditionsIntermediateFinal Product
2-Chloro-4-fluoroaniline1. Acetic anhydride 2. Bromine or N-Bromosuccinimide3'-Bromo-2'-chloro-4'-fluoroacetanilideThis compound
4-Fluoroaniline1. Acetic anhydride 2. Bromine/HBr, Oxidizing agent (e.g., H₂O₂)2-Bromo-4-fluoroacetanilideRequires subsequent chlorination and deprotection

Similar to bromination, the chlorination of substituted anilines is a key synthetic transformation. The introduction of a chlorine atom can be achieved using various chlorinating agents, including chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS).

Starting from 3-bromo-4-fluoroaniline (B1273062), a directed chlorination approach can be employed. To control the regioselectivity, the amino group of 3-bromo-4-fluoroaniline would first be protected, for example, by acetylation to form 3'-bromo-4'-fluoroacetanilide. The directing effects of the acetylamino and fluoro groups would then guide the incoming chlorine atom. The acetylamino group is a moderately activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, chlorination is expected to occur at the position ortho to the acetylamino group and meta to the bromine, leading to the formation of 2'-chloro-3'-bromo-4'-fluoroacetanilide. Subsequent hydrolysis of the amide would yield this compound. A multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline often involves the chlorination of 4-bromoacetanilide as a key step. researchgate.net

Starting MaterialReagents and ConditionsIntermediateFinal Product
3-Bromo-4-fluoroaniline1. Acetic anhydride 2. N-Chlorosuccinimide (NCS) or other chlorinating agent2'-Chloro-3'-bromo-4'-fluoroacetanilideThis compound

Precursor Transformation Routes

An alternative to building the molecule through sequential halogenation is to start with a precursor that already contains the desired carbon and halogen framework and then perform a key chemical transformation to install the aniline functionality.

One of the most common and effective methods for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. A plausible and direct route to this compound involves the reduction of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene. This nitroaromatic precursor is commercially available, making this a convergent and efficient synthetic strategy.

The reduction of the nitro group can be accomplished using a variety of reducing agents and conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. scribd.com Other reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The choice of reducing agent and conditions can be critical to avoid the reduction of the halogen substituents.

Reaction Scheme:

Generated code

Example of a general reduction procedure: A solution of the nitroaromatic precursor in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), is treated with a catalytic amount of Pd/C. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure and temperature, until the reaction is complete. Work-up typically involves filtration of the catalyst followed by removal of the solvent to yield the desired aniline.

The Sandmeyer reaction provides a versatile method for the introduction of halogens onto an aromatic ring via the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a halide. prepchem.comchemicalbook.comprepchem.com This approach could be utilized to introduce the bromine atom into a pre-existing chloro-fluoro aniline derivative.

A potential synthetic route would start with 2-chloro-4-fluoroaniline. This aniline can be diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt. The subsequent addition of a copper(I) bromide (CuBr) catalyst promotes the displacement of the diazonium group by a bromide ion, yielding 1-bromo-2-chloro-4-fluorobenzene (B27530). While this specific reaction yields a benzene derivative rather than the target aniline directly, it highlights the feasibility of introducing bromine at the desired position. A modification of this strategy would be necessary to ultimately arrive at the aniline. For instance, nitration of the resulting 1-bromo-2-chloro-4-fluorobenzene followed by reduction would be a possible, albeit longer, route.

A Japanese patent describes a process for producing 1-bromo-2-chloro-4-fluorobenzene by diazotizing 2-chloro-4-fluoroaniline and subsequently reacting it with a brominating agent. patsnap.com The diazotization is carried out with a diazotizing agent in a molar ratio of 1.0 to 2.0 equivalents relative to the aniline, and the subsequent bromination is performed with a brominating agent in a molar ratio of 1.0 to 2.0 equivalents. patsnap.com The diazotization is typically conducted between -5 and 5 °C, and the bromination between 20 and 70 °C. patsnap.com

Starting AmineReagents and ConditionsIntermediate Diazonium SaltProduct
2-Chloro-4-fluoroaniline1. NaNO₂, HBr (0-5 °C) 2. CuBr (20-70 °C)2-Chloro-4-fluorobenzenediazonium bromide1-Bromo-2-chloro-4-fluorobenzene

Regioselective Synthesis Considerations in Halogenated Aniline Formation

The synthesis of polysubstituted anilines such as this compound requires careful control of regioselectivity. The directing effects of the amine group and the halogens, as well as the reaction conditions, play a crucial role in determining the final substitution pattern.

A common strategy for achieving specific substitution patterns on anilines involves the use of a protecting group for the amine functionality, typically by converting it to an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, which can help prevent over-reaction, such as the formation of di- or tri-halogenated products. For instance, the synthesis of related compounds like 4-bromo-2-chloroaniline often begins with the acetylation of aniline, followed by sequential halogenation steps. researchgate.net

Direct halogenation of anilines can be challenging to control. For example, the direct bromination of 4-fluoroaniline often yields 2,6-dibromo-4-fluoroaniline (B1582199) as the main product. google.com To circumvent this, a common route involves the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide. Subsequent bromination can then be directed to the position ortho to the activating acetamido group, yielding 2-bromo-4-fluoroacetanilide. google.com A similar logic would apply to the synthesis of this compound, likely starting from a pre-functionalized aniline like 2-chloro-4-fluoroaniline, followed by controlled bromination.

Alternative methods for regioselective halogenation have been developed. One approach utilizes copper(II) bromide (CuBr₂) as both a bromine source and an oxidant, which has been shown to achieve high selectivity for the para-bromination of various anilines. google.com A patent describes the preparation of 4-bromo-2-fluoroaniline (B1266173) from 2-fluoroaniline (B146934) in high yield using this method. google.com Such methods that avoid the use of elemental bromine are advantageous for both selectivity and safety.

Advanced Synthetic Reactions Involving this compound and its Analogues

The multiple halogen substituents on the aniline ring provide distinct handles for a variety of chemical transformations, making this compound a valuable building block.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom, and to a lesser extent the chlorine atom, serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govlibretexts.org This reaction is noted for its mild conditions, functional group tolerance, and the commercial availability of its starting materials. nih.gov

For substrates like this compound, the bromine at the C3 position is the most likely site to undergo oxidative addition to the palladium(0) catalyst, which is the initial step of the catalytic cycle. libretexts.org This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds. Research on unprotected ortho-bromoanilines has demonstrated that the free amine does not necessarily need to be protected for the reaction to proceed efficiently, which simplifies synthetic sequences. nih.govrsc.org Good to excellent yields have been achieved in couplings with a wide variety of aryl, heteroaromatic, alkyl, and alkenyl boronic esters. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

Feature Description
Catalyst Palladium complexes, e.g., Pd(dppf)Cl₂
Ligand Phosphine-based ligands
Base Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄), or organic bases
Solvent Ethers (e.g., Dioxane, THF), Aromatic hydrocarbons (e.g., Toluene), or water

| Boron Reagent | Boronic acids (RB(OH)₂) or Boronic esters (e.g., neopentyl or pinacol (B44631) esters) |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed. The Stille coupling , which uses organotin reagents, shares a similar reaction scope and mechanism but is often avoided due to the high toxicity of the tin compounds. libretexts.org

More recently, novel strategies have emerged that offer alternative selectivities. Directed Halogen Atom Transfer (DIXAT) is a cutting-edge technique that uses a directing group on the substrate to achieve chemoselective activation of an aryl bromide in the presence of a more conventionally reactive aryl iodide. acs.org This method allows for aryl radical generation based on proximity to the directing group rather than inherent bond strengths, opening new avenues for site-selective functionalization. acs.org For a molecule like this compound, the aniline's amino group could potentially be modified to act as such a directing group, enabling selective reactions at the C3-Br position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make them susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this compound, the three halogen atoms act as electron-withdrawing groups, rendering the benzene ring electron-deficient and thus a potential substrate for SNAr reactions.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.org

Electrophilic Aromatic Substitution (EAS) Reactivity

In Electrophilic Aromatic Substitution (EAS), an electrophile attacks the electron-rich benzene ring. The reactivity of this compound in EAS is governed by a balance of competing electronic effects.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance. Conversely, the halogen substituents (Br, Cl, F) are deactivating groups due to their inductive electron withdrawal, although they are also ortho-, para-directors because of lone pair donation.

Given the substitution pattern of this compound, the available positions for an incoming electrophile are C5 and C6.

Position C5: This position is para to the chloro group at C2 and meta to the amino group at C1, the bromo group at C3, and the fluoro group at C4.

Position C6: This position is ortho to the amino group at C1 and meta to the bromo group at C3 and the chloro group at C2.

The directing effects can be summarized as follows:

-NH₂ (at C1): Strongly directs ortho (C6) and para (position occupied by F).

-Cl (at C2): Weakly directs ortho (position occupied by Br and NH₂) and para (C5).

-Br (at C3): Weakly directs ortho (C2 and C4, both occupied) and para (C6).

-F (at C4): Weakly directs ortho (C3 and C5) and para (position occupied by NH₂).

Considering these factors, the C6 position is strongly activated by the amino group and also receives a para-directing influence from the bromine at C3. The C5 position is para to the chlorine and ortho to the fluorine. The powerful activating and directing effect of the amino group would likely dominate, making C6 the most probable site for electrophilic attack, assuming the reaction can overcome the significant deactivation provided by the three halogens.

Mechanistic Studies of Reaction Pathways

The reaction pathways of this compound are largely governed by the electronic effects of the bromo, chloro, and fluoro substituents on the aniline ring. These halogen atoms are electron-withdrawing by induction and electron-donating by resonance, with the inductive effect generally prevailing, thus deactivating the ring towards electrophilic aromatic substitution. mdpi.com However, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted positions are meta to the amino group, which are highly deactivated. Therefore, direct electrophilic substitution on the aromatic ring is expected to be challenging and require harsh reaction conditions.

Mechanistic studies on similarly halogenated anilines often involve computational and kinetic analyses to predict and understand their reactivity. For instance, the transformation of halogen-substituted anilines can follow first-order reaction kinetics. proquest.com The rate of these reactions is influenced by the nature and position of the halogen substituents.

A significant reaction pathway for halogenated anilines involves the generation of aryl radicals. acs.org This can be achieved through methods like single electron transfer (SET) or halogen atom transfer (XAT). acs.org In the context of this compound, the bromine atom is the most likely to participate in XAT due to the weaker C-Br bond compared to C-Cl and C-F bonds. This would generate an aryl radical at the 3-position, which can then participate in various C-C and C-X bond-forming reactions.

Furthermore, the amino group itself can be a site of reaction. For instance, diazotization of the amino group to form a diazonium salt is a common transformation for anilines. The resulting diazonium salt of this compound would be a versatile intermediate for introducing a wide range of functional groups at the 1-position through Sandmeyer-type reactions.

Derivatization Strategies for Functionalization of Anilines

The functionalization of anilines, including halogenated ones like this compound, is crucial for synthesizing a diverse range of chemical entities. Derivatization strategies often target the amino group or the aromatic ring.

Derivatization of the Amino Group:

The primary amino group of this compound is a key handle for derivatization. Common strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during subsequent reactions or to introduce specific functional groups. researchgate.net

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Carbamate Formation: Reaction with chloroformates or other reagents to form carbamates, which are also useful as protecting groups. researchgate.net

These derivatization reactions typically proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbon of the derivatizing agent. The reactivity of the amino group is influenced by the electron-withdrawing effects of the halogens, which decrease its basicity and nucleophilicity compared to unsubstituted aniline.

Table 1: Common Derivatizing Agents for Amines

Derivatization MethodReagent ClassFunctional Group Introduced
AcylationAcyl Halides, AnhydridesAcyl
SilylationSilyl Halides, Silyl EthersSilyl
AlkylationAlkyl HalidesAlkyl

This table presents common methods for derivatizing amine functional groups.

Functionalization of the Aromatic Ring:

While direct electrophilic substitution on the highly substituted ring of this compound is difficult, other strategies can be employed for its functionalization:

Cross-Coupling Reactions: The bromo and chloro substituents can serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity order for these reactions is typically C-Br > C-Cl, allowing for selective functionalization.

Lithiation followed by Electrophilic Quench: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. While the amino group itself can direct metalation, the presence of multiple halogens complicates this. However, halogen-metal exchange, particularly of the bromine atom, using organolithium reagents is a feasible strategy. The resulting aryllithium species can then react with a variety of electrophiles.

Table 2: Comparison of Derivatization Strategies for Aromatic Halides

StrategyReagent TypeBond FormedKey Feature
Suzuki CouplingOrganoboron compoundsC-CVersatile C-C bond formation
Heck ReactionAlkenesC-CForms substituted alkenes
Buchwald-Hartwig AminationAminesC-NForms new C-N bonds
Halogen-Metal ExchangeOrganolithium reagentsC-LiGenerates a nucleophilic carbon

This table compares common strategies for derivatizing aromatic halides, which are applicable to this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific experimental FT-IR spectroscopic data for this compound. While FT-IR studies have been conducted on structurally similar compounds, such as 4-chloro-2-bromoaniline, the specific vibrational modes for this compound are not publicly available. researchgate.net Typically, the FT-IR spectrum of an aniline derivative would exhibit characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C stretching vibrations. The presence of halogen substituents would further influence the fingerprint region of the spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Similar to the FT-IR data, specific experimental FT-Raman spectroscopic data for this compound could not be located in the available scientific literature and databases. FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the benzene ring. For related molecules, theoretical calculations have been used to predict Raman activities, but experimental data for the title compound is absent. researchgate.net

Assignment of Vibrational Frequencies and Modes

Without experimental FT-IR and FT-Raman spectra, a definitive assignment of the vibrational frequencies and modes for this compound cannot be provided. Such an assignment would typically involve correlating the observed spectral bands to specific molecular motions, often aided by computational chemistry methods like Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

¹H-NMR data for this compound has been reported in patent literature. The data provides insights into the arrangement of protons on the aromatic ring.

One source reports the following ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃): a multiplet observed between δ 6.92-6.88 ppm corresponding to one aromatic proton, and another multiplet between δ 6.71-6.66 ppm for a second aromatic proton. Additionally, a broad singlet for the two amine protons is noted at δ 4.05 ppm. rsc.org

Another patent provides ¹H-NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), showing a doublet of doublets at δ 6.82 ppm for one aromatic proton and a triplet at δ 7.08 ppm for the other. The two amine protons appear as a singlet at δ 5.50 ppm. uni.lu The differences in the observed chemical shifts and multiplicities can be attributed to the different solvents used for the analysis.

Table 1: ¹H-NMR Data for this compound

Solvent Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
CDCl₃ 6.92-6.88 m 1H Ar-H rsc.org
6.71-6.66 m 1H Ar-H rsc.org
4.05 br s 2H NH₂ rsc.org
DMSO-d₆ 7.08 t 1H Ar-H uni.lu
6.82 dd 1H Ar-H uni.lu

Abbreviations: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet, Ar-H = Aromatic Proton, NH₂ = Amine Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

A thorough search of available scientific literature and chemical databases did not yield any specific experimental ¹³C-NMR data for this compound. ¹³C-NMR spectroscopy would provide crucial information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts would be influenced by the attached substituents (bromine, chlorine, fluorine, and the amino group), providing further confirmation of the compound's structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing this compound, allowing for its separation from impurities or metabolites before it enters the mass spectrometer. youtube.com

In the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, often by protonation or deprotonation. The mass analyzer then detects the mass-to-charge ratio (m/z) of the resulting molecular ions. Due to the presence of bromine and chlorine, the molecular ion peak will appear as a characteristic isotopic cluster, reflecting the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Predicted molecular ion adducts for a related isomer, which would have the same mass, show several possibilities for detection in both positive and negative ion modes. ajrsp.com

Table 2: Predicted Molecular Ion Adducts for this compound (Molecular Weight: 224.45 g/mol )

AdductIon FormulaPredicted m/zIonization Mode
[M+H]⁺[C₆H₅BrClFN]⁺225.93Positive
[M+Na]⁺[C₆H₄BrClFNNa]⁺247.91Positive
[M-H]⁻[C₆H₃BrClFN]⁻223.92Negative

Data derived from predicted values for the isomer 3-bromo-4-chloro-2-fluoroaniline. ajrsp.com The m/z values shown are for the most abundant isotopes (³⁵Cl, ⁷⁹Br).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a more advanced technique used for definitive structural confirmation. youtube.com In an MS/MS experiment, a specific molecular ion (a "precursor ion") detected in the first mass spectrometer is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller "product ions," creating a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound would likely involve the loss of the halogen substituents and potentially the cleavage of the aromatic ring or loss of small molecules like HCN. Analysis of related haloaromatic compounds shows fragmentation pathways such as the loss of HX (where X is a halogen) or the loss of CO. nih.gov By analyzing the mass differences between the precursor ion and the product ions, the structural arrangement of the atoms can be confirmed.

Table 3: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)
225.93HBr144.97
225.93HCl189.96
144.97HCN117.96
189.96HCN162.95

This table represents hypothetical fragmentation based on common pathways for halogenated anilines. The m/z values are monoisotopic.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

Aniline itself displays two main absorption bands: a strong band around 230-240 nm (the B-band or benzenoid band) and a weaker, longer-wavelength band around 280-290 nm (the C-band). cdnsciencepub.comresearchgate.net The presence of substituents on the aromatic ring alters the energy of these transitions, causing shifts in the absorption maxima (λₘₐₓ).

Auxochromes: The amino group (-NH₂) is a powerful auxochrome, containing a lone pair of electrons that can be delocalized into the π-system of the ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths compared to benzene.

Halogen Substituents: The halogens (Br, Cl, F) have a dual effect. Their electronegativity can withdraw electron density (inductive effect), while their lone pairs can donate electron density (mesomeric effect). For halogens, the inductive effect typically dominates, but their presence further modifies the electronic structure and generally leads to additional bathochromic shifts. cdnsciencepub.com

The solvent can also influence the spectrum. ajrsp.com Polar solvents can form hydrogen bonds with the amino group, which affects the energy levels and can lead to either a hypsochromic (blue) or bathochromic shift depending on the specific transition and the nature of the solvent-solute interaction. youtube.comcdnsciencepub.com Therefore, the UV-Vis spectrum of this compound is expected to show two primary absorption bands, both shifted to longer wavelengths compared to unsubstituted aniline, with their exact positions being solvent-dependent.

Advanced Spectroscopic Phenomena in Halogenated Anilines

While UV-Vis spectroscopy probes electronic transitions, advanced phenomena related to vibrational energy levels can be observed in infrared (IR) and Raman spectra. One such phenomenon is Fermi resonance, which is an interaction between two different vibrational modes that have nearly the same energy and the same symmetry. wikipedia.org

For this compound, Fermi resonance could potentially occur, particularly involving the vibrations of the amino (-NH₂) group. The fundamental N-H stretching vibrations often lie in a region (e.g., 3300-3500 cm⁻¹) that may be close in energy to an overtone or combination band of another vibration, such as the N-H bending (scissoring) mode which typically appears near 1600 cm⁻¹. acs.orgcdnsciencepub.com

When Fermi resonance occurs, two effects are observed:

The two interacting vibrational bands "push" each other apart, with the higher energy band shifting higher and the lower energy band shifting lower.

The intensities of the bands are redistributed. The weaker band (typically the overtone) "borrows" intensity from the stronger fundamental band, resulting in two bands of more comparable intensity where only one strong band might have been expected. wikipedia.org

An Evans hole (or Evans window) is a related phenomenon, often described as a "dip" or "window" of negative absorption within a very broad absorption band. stfc.ac.uk This effect is also a manifestation of Fermi resonance, where a sharp, weaker vibration (like an overtone) interacts with a broad, strong fundamental band (often the O-H or N-H stretch in a hydrogen-bonded system), creating a transmission window in the spectrum. stfc.ac.ukscite.ai The observation of such phenomena in the vibrational spectrum of this compound would provide detailed information about the coupling between its vibrational modes.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chloro 4 Fluoroaniline

Addressing Challenges in Spectroscopic Analysis

The structural elucidation of polysubstituted aromatic compounds like 3-Bromo-2-chloro-4-fluoroaniline is a complex process that relies on the careful interpretation of various spectroscopic data sets. While techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools, contradictions and ambiguities can arise, necessitating a deeper analysis and often the use of complementary methods to arrive at an unambiguous structure.

One of the primary challenges in the spectroscopic analysis of halogenated anilines is the potential for overlapping signals and complex splitting patterns in ¹H and ¹³C NMR spectra. The presence of multiple electronegative halogen atoms (bromine, chlorine, and fluorine) and an amino group on the benzene (B151609) ring influences the electron density distribution in a nuanced manner. This can lead to chemical shifts of aromatic protons and carbons that are not easily predicted by simple additive models, potentially causing misinterpretation of the substitution pattern.

For instance, in a hypothetical ¹H NMR spectrum of this compound, the two aromatic protons could exhibit complex coupling patterns due to spin-spin interactions with each other and with the fluorine atom. The proximity of the bromine and chlorine atoms to one of the protons would further influence its chemical shift. If the chemical shifts of these two protons are very close, their signals could overlap, making it difficult to determine the coupling constants accurately and thus deduce their relative positions on the aromatic ring.

A similar issue can arise in the ¹³C NMR spectrum. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts, but the signals of the other aromatic carbons might be closely spaced. The carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) adds another layer of complexity to the spectrum.

Table 1: Hypothetical ¹H NMR Data and Potential Ambiguities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPotential AmbiguityResolution Strategy
H-57.10 - 7.30Doublet of doublets (dd)Overlap with H-6 signal, complex coupling due to F2D NMR (COSY, HSQC) to establish connectivity, simulation of spin system
H-67.25 - 7.45Doublet of doublets (dd)Overlap with H-5 signal2D NMR (COSY, HSQC) to establish connectivity

Table 2: Hypothetical ¹³C NMR Data and Potential Ambiguities for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J_CF, Hz)Potential AmbiguityResolution Strategy
C-1140 - 145Small (⁴J_CF)Signal assignment with other quaternary carbonsHSQC and HMBC to correlate with proton signals
C-2115 - 120Moderate (³J_CF)--
C-3110 - 115Moderate (³J_CF)--
C-4150 - 160Large (¹J_CF)--
C-5120 - 125Small (⁴J_CF)Potential overlap with other CH carbonsDEPT experiments to differentiate CH from quaternary carbons
C-6125 - 130Moderate (³J_CF)Potential overlap with other CH carbonsDEPT experiments to differentiate CH from quaternary carbons

Mass spectrometry can also present interpretive challenges. While the molecular ion peak can confirm the molecular weight, the fragmentation pattern of halogenated compounds can be complex. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive cluster of peaks for the molecular ion and any fragment containing these halogens. libretexts.orgcompoundchem.com However, the fragmentation pathways themselves might not be straightforward. The initial loss of a halogen atom is a common fragmentation route, but the subsequent fragmentation can be influenced by the presence and position of the other substituents, potentially leading to unexpected fragment ions or rearrangements that complicate the interpretation.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound in Mass Spectrometry

m/zIsotope CombinationPredicted Relative Abundance (%)
223¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁹F¹⁴N100
225¹²C₆¹H₄⁸¹Br³⁵Cl¹⁹F¹⁴N or ¹²C₆¹H₄⁷⁹Br³⁷Cl¹⁹F¹⁴N~130
227¹²C₆¹H₄⁸¹Br³⁷Cl¹⁹F¹⁴N~32

Note: The relative abundances are approximate and can be influenced by the instrument and ionization method.

To resolve these potential contradictions and ambiguities, a multi-technique approach is essential. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, thereby confirming the substitution pattern. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants for different isomers, allowing for a comparison between theoretical and experimental data to identify the correct structure. researchgate.net In cases of ambiguous mass spectral fragmentation, high-resolution mass spectrometry (HRMS) can provide the exact mass of the fragment ions, which helps in determining their elemental composition and deducing the fragmentation pathway with greater confidence.

Computational and Theoretical Chemistry of 3 Bromo 2 Chloro 4 Fluoroaniline

Quantum Chemical Calculation Methodologies

The theoretical study of molecules like 3-Bromo-2-chloro-4-fluoroaniline relies on sophisticated computational methods to solve the Schrödinger equation approximately. These quantum chemical calculations provide a foundational understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-particle systems in chemistry and physics. asianpubs.org This method is centered on the principle that the total energy of a system can be determined from its electron density. For halogenated anilines, DFT methods are extensively used to predict molecular structures, reaction mechanisms, and spectroscopic properties like infrared and NMR spectra. asianpubs.org

A popular and widely used functional within the DFT framework is Becke's three-parameter hybrid functional combined with the Lee, Yang, and Parr correlation functional (B3LYP). asianpubs.orgscience.gov This functional has demonstrated high accuracy in calculating the equilibrium geometries and vibrational frequencies of various haloaniline derivatives. asianpubs.orgresearchgate.net For instance, studies on related molecules such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) and 4-chloro-2-fluoroaniline (B1294793) have successfully employed the B3LYP functional to analyze their structural and spectroscopic properties. science.govresearchgate.net These calculations are crucial for understanding how the different halogen substituents influence the molecule's geometry and electronic distribution.

Hartree-Fock (HF) Level Computations

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method, meaning it is derived directly from theoretical principles without the use of experimental data. While DFT methods often provide better agreement with experimental results for many systems, HF calculations remain valuable. researchgate.net They are frequently used as a starting point for more complex calculations and for comparative purposes against DFT results. science.govresearchgate.netprensipjournals.com

In studies of substituted anilines, HF computations have been used to calculate optimized geometries, vibrational wavenumbers, and electronic properties. researchgate.net For example, in the analysis of 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT methods were used to compute the molecular structure and properties, allowing for a comparison of the theoretical approaches. researchgate.net Although the HF approach can be qualitatively correct for neutral molecules, it is often found that DFT methods like B3LYP are superior for accurately predicting molecular vibrational frequencies. science.govresearchgate.net

Selection and Optimization of Basis Sets

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in computational chemistry.

Commonly used basis sets for halogenated anilines include Pople-style basis sets such as 6-31G(d,p), 6-31+G(d,p), and the more extensive 6-311++G(d,p). asianpubs.orgresearchgate.netresearchgate.net The addition of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electronic distribution in molecules with lone pairs and for calculating properties like hydrogen bonding and electron affinities. asianpubs.orgresearchgate.net For instance, research on various haloaniline derivatives has shown that the B3LYP method combined with the 6-311++G(d,p) basis set provides results that are in good agreement with experimental data for vibrational frequencies. asianpubs.org The optimization of the basis set ensures that the computational model is robust enough to capture the subtle electronic effects of the halogen substituents.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier molecular orbitals, provides key information about the molecule's reactivity and stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy corresponds to its ability to accept electrons (its electron affinity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted anilines, the presence of electron-withdrawing halogen atoms influences the energies of these frontier orbitals. Computational studies on related compounds like 2,6-dibromo-3-chloro-4-fluoroaniline have calculated these values to understand the molecule's electronic behavior. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Compound, 2,6-dibromo-3-chloro-4-fluoroaniline, using DFT/B3LYP/6-311++G(d,p) (Data adapted from a study on a structurally similar molecule to illustrate the computational principles)

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.01
LUMO Energy (ELUMO)-1.21
HOMO-LUMO Gap (ΔE)4.80
Source: Adapted from research on 2,6-dibromo-3-chloro-4-fluoroaniline. researchgate.net

This data indicates that the molecule is quite stable, as reflected by the significant energy gap. researchgate.net

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. rsc.org In substituted anilines, the amino group (-NH₂) typically acts as the electron donor, while the aromatic ring, especially when substituted with electron-withdrawing groups like halogens, acts as the electron acceptor. mdpi.comnih.gov

This phenomenon is critical in determining the photophysical properties of a molecule, such as its fluorescence. rsc.org The formation of an ICT state can lead to a dual fluorescence emission, with one band corresponding to the locally excited (LE) state and another, red-shifted band corresponding to the ICT state. rsc.org

Computational chemistry, particularly time-dependent DFT (TD-DFT), is used to study excited states and the possibility of ICT. nih.gov However, calculations involving ICT can be complex. For some p-substituted anilines, computational models have a tendency to predict a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are perpendicular, although experimental verification can be challenging and sometimes contradictory. nih.gov For a molecule like this compound, the combined electron-withdrawing inductive effects of the bromine, chlorine, and fluorine atoms would make the aniline (B41778) ring a potent electron acceptor, suggesting that ICT phenomena are likely to be a significant feature of its photochemistry. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the chemical reactivity of a molecule. It visualizes the total electron density and is used to predict sites for electrophilic and nucleophilic attack. For aromatic compounds like this compound, the MEP surface reveals regions of positive and negative electrostatic potential.

In substituted anilines, the amino group (-NH₂) typically creates a region of negative potential (red and yellow colors on an MEP map) due to the lone pair of electrons on the nitrogen atom, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit positive potential (blue color), indicating their susceptibility to nucleophilic interaction. The halogen substituents (Bromo, Chloro, Fluoro) are electron-withdrawing groups that influence the charge distribution across the benzene (B151609) ring. Their high electronegativity creates positive potential regions around the carbon atoms they are attached to, while the halogen atoms themselves often exhibit a dual nature with regions of both positive and negative potential.

The MEP analysis for this compound would predict the following:

Nucleophilic Regions: The area around the nitrogen atom of the aniline group is the most negative, making it the primary site for protonation and electrophilic attack.

Electrophilic Regions: The hydrogen atoms of the amino group and the regions around the hydrogen atoms on the aromatic ring are the most electropositive sites.

The interplay of the electron-donating amino group and the electron-withdrawing halogens creates a complex potential landscape that governs the molecule's interactions and reactivity.

Nonlinear Optical (NLO) Properties Determination

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Molecules with significant NLO properties typically possess a strong donor-acceptor framework, which facilitates intramolecular charge transfer (ICT).

In this compound, the amino group acts as an electron donor, while the halogen atoms act as electron acceptors. This D-π-A (donor-pi system-acceptor) structure is a fundamental prerequisite for NLO activity.

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. It can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). For a molecule to have a non-zero β value, it must be non-centrosymmetric. The magnitude of β is highly dependent on the efficiency of intramolecular charge transfer.

Theoretical calculations on similar substituted anilines have shown that the nature and position of substituents significantly impact the hyperpolarizability. The combination of the strong donating amino group and the withdrawing halogen atoms in this compound is expected to result in a notable NLO response. The total static first hyperpolarizability (β₀) is typically calculated using the following equation:

β₀ = (βₓ² + βᵧ² + β₂²)¹ᐟ²

where βₓ, βᵧ, and β₂ are the components of the hyperpolarizability tensor.

Table 1: Representative First-Order Hyperpolarizability Data for Substituted Anilines

Compound Calculation Method First-Order Hyperpolarizability (β) (esu)
Aniline DFT/B3LYP 0.49 x 10⁻³⁰
p-Nitroaniline DFT/B3LYP 9.2 x 10⁻³⁰

This table presents illustrative data for related compounds to provide context for the expected NLO properties of this compound.

The design of molecules for optoelectronic applications focuses on maximizing the NLO response. Key principles include:

Enhancing Donor-Acceptor Strength: Utilizing stronger electron-donating and -accepting groups increases the degree of charge transfer and, consequently, the hyperpolarizability.

Extending π-Conjugation: A larger conjugated system allows for more efficient charge delocalization, which enhances NLO properties.

This compound serves as a scaffold that can be further modified to optimize its NLO properties for specific optoelectronic applications.

Vibrational Analysis and Potential Energy Distribution (PED) Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational vibrational analysis aids in the assignment of experimental spectral bands to specific molecular motions. Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode.

For this compound, a non-linear molecule with 14 atoms, there are 36 normal modes of vibration. The vibrational spectrum can be divided into several regions corresponding to different types of vibrations:

N-H Vibrations: The asymmetric and symmetric stretching modes of the amino group typically appear in the 3400-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range.

C=C Vibrations: Aromatic ring stretching vibrations occur between 1400 and 1600 cm⁻¹.

C-N and C-Halogen Vibrations: The stretching vibrations for C-N, C-F, C-Cl, and C-Br bonds appear at lower frequencies and are often coupled with other modes.

DFT calculations are commonly employed to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental values.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) PED Contribution
N-H asymmetric stretch ~3500 99% N-H stretch
N-H symmetric stretch ~3400 98% N-H stretch
C-H stretch ~3080 95% C-H stretch
C=C stretch ~1600 85% C=C stretch
N-H scissoring ~1620 70% N-H bend
C-N stretch ~1280 60% C-N stretch, 20% C-C stretch
C-F stretch ~1250 75% C-F stretch
C-Cl stretch ~700 80% C-Cl stretch

This table provides representative theoretical predictions for the main vibrational modes.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. It transforms the complex molecular orbitals into a localized basis of lone pairs and bonds, which aligns with the intuitive Lewis structure concept.

For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n → π* interactions). These interactions are crucial for the stability of the molecule and its electronic properties. The analysis also reveals hyperconjugative interactions involving the halogen atoms. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions.

Key findings from an NBO analysis would likely include:

Strong n(N) → π*(C-C) interactions, indicating significant delocalization from the amino group to the ring.

Interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the ring.

The polarity of the C-N, C-F, C-Cl, and C-Br bonds.

Topological and Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, such as its crystal packing and melting point. These non-covalent interactions can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis.

In the crystalline state, this compound molecules would be expected to interact through various non-covalent forces:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···F/Cl/Br interactions with neighboring molecules.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions.

Atoms in Molecules (AIM) Approach

The Atoms in Molecules (AIM) theory provides a powerful framework for analyzing the topology of the electron density in a molecule, offering insights into the nature of chemical bonds and non-covalent interactions. For this compound, AIM analysis would be employed to characterize the various intramolecular interactions, such as hydrogen bonds and halogen bonds, that contribute to its conformational stability.

A detailed AIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds and non-covalent interactions within the molecule. The properties of these BCPs, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would provide quantitative information about the strength and nature of these interactions. For instance, the presence of a BCP between a hydrogen atom of the amino group and a neighboring halogen atom would confirm the existence of an intramolecular hydrogen bond. The values of ρ and ∇²ρ at this BCP would indicate whether the interaction is predominantly electrostatic or covalent in nature.

Table 1: Hypothetical AIM Parameters for Intramolecular Interactions in this compound

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Total Energy Density (H(r)) (a.u.)
N-H···FData not availableData not availableData not available
N-H···ClData not availableData not availableData not available
C-H···FData not availableData not availableData not available
C-Br···ClData not availableData not availableData not available

Note: The data in this table is hypothetical as specific AIM analysis results for this compound are not available in the searched literature. The table illustrates the type of data that would be generated from such an analysis.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a complementary computational tool used to visualize and characterize non-covalent interactions. This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ). The resulting plot reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

For this compound, RDG analysis would be instrumental in identifying and visualizing the weak intramolecular interactions that play a crucial role in determining its preferred conformation. The analysis would likely reveal spikes in the low-density, low-gradient region of the plot, corresponding to interactions such as N-H···F, N-H···Cl, and potentially halogen-halogen interactions. The color-coding of the RDG isosurfaces in a 3D molecular representation would provide a clear visual map of these interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive steric clashes.

Conformational Studies and Molecular Geometries Optimization

The conformational landscape of this compound is expected to be influenced by the interplay of steric and electronic effects arising from the bulky halogen substituents and the amino group. Computational methods, particularly Density Functional Theory (DFT), are employed to perform a systematic conformational search and optimize the molecular geometries of the different possible conformers.

A study on the related compound, 2-bromo-6-chloro-4-fluoroaniline, revealed that the planarity of the molecule and the orientation of the amino group are key factors in determining conformational stability. nih.gov For this compound, a similar approach would involve rotating the amino group and analyzing the potential energy surface to identify the global minimum and other low-energy conformers. The optimized geometrical parameters, such as bond lengths and bond angles, for the most stable conformer would be determined.

Table 2: Selected Optimized Geometrical Parameters for a Hypothetical Stable Conformer of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-NData not availableC2-C1-C6Data not available
C1-C2Data not availableC1-C2-C3Data not available
C2-ClData not availableC2-C3-C4Data not available
C3-BrData not availableC3-C4-C5Data not available
C4-FData not availableC4-C5-C6Data not available
N-H1Data not availableC1-N-H1Data not available
N-H2Data not availableH1-N-H2Data not available

Note: The data in this table is hypothetical as specific conformational analysis and geometry optimization results for this compound are not available in the searched literature. The table illustrates the type of data that would be generated from such an analysis.

The relative energies of the different conformers would be calculated to determine their population at a given temperature. This information is crucial for understanding the molecule's reactivity and its interactions in different chemical environments.

Applications in Advanced Materials and Chemical Intermediates

Utility as a Key Synthetic Building Block

3-Bromo-2-chloro-4-fluoroaniline is a key intermediate in several multi-step synthetic pathways. The distinct halogen atoms provide multiple points for selective chemical modification, making it a sought-after precursor for a range of specialized chemicals.

Precursor in Complex Organic Synthesis

The compound's structure is particularly useful in the synthesis of complex heterocyclic molecules. It has been utilized as a starting material in the preparation of advanced intermediates for pharmacologically active compounds. For instance, it is a documented precursor in the synthesis of tetracyclic heteroaryl compounds, which are designed to interact with specific biological targets. google.com The presence of multiple halogen substituents allows for sequential and regioselective reactions, a critical aspect in the assembly of intricate molecular frameworks.

Intermediate in Pharmaceutical Research (General Synthetic Utility)

In the field of medicinal chemistry, this compound has been identified as a crucial intermediate in the development of novel therapeutic agents. google.comgoogle.com Its utility is highlighted in patents for the synthesis of protein kinase inhibitors, a class of drugs often targeted for anti-cancer therapies. google.comgoogle.com The aniline (B41778) is used to construct the core structure of these inhibitors, which are designed to bind to mutant proteins responsible for cell proliferation in certain types of cancer. google.com Specifically, it has been used in the synthesis of compounds that inhibit G12C mutant Ras proteins, which are key mediators in tumors found in pancreatic, colorectal, and non-small cell lung cancer. google.com

A summary of the compound's properties as a pharmaceutical intermediate is provided below:

PropertyDescription
CAS Number 1269233-90-0
Molecular Formula C₆H₄BrClFN
Application Intermediate in the synthesis of protein kinase inhibitors. google.comgoogle.com
Therapeutic Area Oncology; specifically, inhibitors of G12C mutant Ras proteins. google.com
Synthetic Role Used to form the core aniline moiety in complex tetracyclic heteroaryl compounds. google.com

Building Block for Agrochemicals

While many halogenated anilines serve as important intermediates in the synthesis of agrochemicals, specific documented applications of this compound in this sector are not widely reported in publicly available literature. The structural motifs present in the molecule are common in various pesticides and herbicides, suggesting its potential as a valuable building block in this industry. However, direct evidence of its use in the synthesis of specific agrochemical products is limited.

Application in Dyes and Pigments Synthesis

This compound is recognized as an intermediate in the production of dyes and pigments. The amine group on the aromatic ring is a key functional group that can be diazotized and coupled with other aromatic compounds to form a wide array of azo dyes. The specific halogen substituents on the aniline ring can modulate the color, lightfastness, and other properties of the resulting dyes and pigments.

Role in Functional Material Development

The development of novel functional materials often relies on precisely substituted aromatic building blocks. The electronic nature of this compound makes it a candidate for incorporation into advanced materials.

Synthesis of Biaryl Compounds for Organic Electronics

The synthesis of biaryl compounds is fundamental to the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Halogenated aromatic compounds are often used in cross-coupling reactions, like the Suzuki-Miyaura coupling, to create these biaryl structures. While the isomer 3-Bromo-4-chloro-2-fluoroaniline is known to participate in such reactions, specific research detailing the use of this compound for the synthesis of biaryl compounds for organic electronics is not extensively documented in the reviewed sources. Its potential for this application remains an area for further investigation.

Contributions to Polymer Chemistry (Thermal Stability, Chemical Resistance)

While specific polymers derived exclusively from this compound are not extensively documented in mainstream literature, the influence of its structural motifs on polymer properties can be inferred from studies on analogous halogenated polyanilines. The incorporation of halogen atoms into a polymer backbone is a well-established strategy for enhancing critical material properties such as thermal stability and chemical resistance.

For instance, studies on copolymers incorporating bromoanilines, such as poly(aniline-co-m-bromoaniline), have shown that the presence of the bromine group can influence the polymer's electrical conductivity and degree of conjugation, which are properties linked to the chain's electronic structure and stability. researchgate.net The introduction of a bromine atom tends to reduce the degree of conjugation, which can in turn affect thermal and chemical properties. researchgate.net Similarly, perfluoroacrylates are known for their exceptional chemical resistance and thermal stability, properties conferred by the high density of strong C-F bonds. beilstein-journals.org

The combination of bromine, chlorine, and fluorine in a single monomer unit like this compound suggests that polymers incorporating it would likely exhibit a synergistic enhancement of these properties. The electron-withdrawing nature of the halogens would also make the polymer backbone less susceptible to oxidation and chemical attack, thereby improving its chemical resistance in harsh environments.

Table 1: Influence of Halogenation on Polymer Properties (Inferred)

PropertyEffect of Halogen (Br, Cl, F) IncorporationUnderlying Mechanism
Thermal StabilityIncreasedStronger carbon-halogen bonds (esp. C-F); Increased intermolecular forces and rigidity.
Chemical ResistanceIncreasedElectron-withdrawing effect of halogens protects the polymer backbone from oxidative and chemical attack.
Flame RetardancyIncreasedHalogens can act as radical scavengers in the gas phase during combustion, interrupting the fire cycle.

Potential in Optical Limiting Applications

Materials with third-order nonlinear optical (NLO) properties are of great interest for applications in optical limiting, which is crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The search for robust NLO materials has led to investigations into organic compounds with specific structural features, including extended π-conjugation and the presence of heavy atoms.

The potential of this compound stems from its molecular structure. The aniline ring provides a π-electron system. The attached halogens, particularly the heavy bromine atom, can enhance NLO properties through the "heavy-atom effect," which facilitates intersystem crossing to the triplet state, a key mechanism for reverse saturable absorption—one of the phenomena responsible for optical limiting. The combined electron-withdrawing effects of the halogens also perturb the electron distribution of the aromatic ring, which can increase the molecule's hyperpolarizability and contribute to a stronger nonlinear response.

Structure-Activity Relationship (SAR) Studies in Related Analogues (Focus on Chemical Reactivity and Synthetic Outcomes)

The synthetic utility of this compound is defined by the interplay of its three different halogen substituents and the activating amino group. The position and nature of these groups dictate the molecule's reactivity and the regioselectivity of its subsequent transformations. Understanding these structure-activity relationships is key to its successful application as a chemical intermediate.

The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com However, the benzene (B151609) ring in this compound is already fully substituted at the positions relevant to this directing effect. The primary influence of the functional groups is therefore on the reactivity of the amine itself and on nucleophilic substitution reactions.

Key Reactivity Considerations:

Basicity: The amino group in aniline is weakly basic. noaa.gov The presence of three electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the ring significantly reduces the electron density on the nitrogen atom. This inductive effect makes this compound considerably less basic than aniline itself. chemistrysteps.com This reduced basicity affects its ability to form anilinium salts and its reactivity in acid-catalyzed reactions. noaa.gov

Nucleophilicity: The reduced electron density on the nitrogen also decreases its nucleophilicity. This has implications for reactions such as acylation, where it would react more slowly than unsubstituted aniline. Often, to control reactions on the aromatic ring of highly reactive anilines, the amino group is first protected by converting it to an amide (e.g., an acetanilide). libretexts.orglibretexts.orgresearchgate.net While this compound's ring is already highly substituted, this principle of moderating the amine's reactivity remains fundamental.

Electrophilic Substitution: Further electrophilic substitution on the ring is unlikely due to steric hindrance and the deactivating effect of the multiple halogens. Any such reaction would face a high energy barrier.

Diazotization: Like other primary arylamines, the amino group of this compound can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid. libretexts.org This diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -CN, -OH, -H, or another halogen at the C-1 position.

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogens makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution, where one of the halogen atoms could potentially be displaced by a strong nucleophile. The fluorine atom, being the most electronegative, would typically be the most likely leaving group in such a reaction, depending on the specific reaction conditions and the position of activation.

The specific arrangement of substituents in this compound leads to predictable synthetic outcomes when compared to its analogues.

Table 2: Comparison of Reactivity in Halogenated Aniline Analogues

CompoundKey Structural FeaturesPredicted Synthetic Behavior
AnilineUnsubstitutedHighly reactive in electrophilic substitution, prone to polysubstitution and oxidation. libretexts.orglibretexts.org
4-Bromo-2-chloroaniline (B1269894)ortho- and para- halogensAmine is activating; the remaining open ortho- position (C6) is the most likely site for further electrophilic substitution. researchgate.net
3-Chloro-4-fluoroanilinemeta- and para- halogensAmine directs electrophilic substitution to the ortho- positions (C2 and C6). nih.gov
This compoundTrisubstituted with halogensRing is sterically hindered and electronically deactivated for further electrophilic substitution. Key reactivity is at the amino group (e.g., diazotization) or via nucleophilic substitution of a halogen.

Advanced Analytical Techniques for Purity and Reaction Monitoring

Chromatographic Separation Methods

Chromatography, a cornerstone of analytical chemistry, plays a pivotal role in the analysis of 3-Bromo-2-chloro-4-fluoroaniline. Various chromatographic techniques are utilized to assess its purity, monitor its synthesis, and achieve its isolation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted technique for determining the purity of this compound. Due to the polar nature of substituted anilines, HPLC is often preferred over gas chromatography as it typically does not require derivatization of the analyte. google.comchromatographyonline.com The separation is commonly achieved on a C18 bonded phase column, which separates compounds based on their hydrophobicity.

A typical HPLC method for analyzing halogenated anilines involves a reversed-phase setup. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water. researchgate.net Detection is commonly performed using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. researchgate.netnih.gov For instance, a patent for related compounds describes the use of HPLC with UV detection at 220 and 254 nm. google.com The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A high-purity sample of a related compound, 3-bromo-2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, was confirmed to be >98% pure by HPLC.

Interactive Table: Example HPLC Conditions for Halogenated Aniline (B41778) Analysis

Parameter Condition
Column C18 reversed-phase, 15 cm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (60:40)
Flow Rate 1.0 mL/min
Detector UV at 254 nm

| Column Temperature | 30 °C |

Gas-Liquid Chromatography (GLC) for Reaction Monitoring

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful tool for monitoring the progress of chemical reactions during the synthesis of this compound. While HPLC is often preferred for final purity assessment, GC can provide rapid and effective real-time analysis of reaction mixtures. In some synthetic procedures for related bromo-chloro-fluoroaniline derivatives, GC is used to monitor the consumption of starting materials and the formation of the product. This allows for precise control over reaction times and conditions to maximize yield and minimize the formation of impurities. For instance, in the bromination of a substituted aniline, the reaction can be monitored by GC to ensure the starting material is consumed to a level below 2%.

However, the analysis of polar anilines by GC can sometimes be challenging without derivatization. chromatographyonline.com Despite this, methods have been developed for the analysis of anilines and their derivatives in various matrices. nih.govscientiaricerca.com For halogenated anilines, a nitrogen-phosphorus detector (NPD) can be employed in GC to provide enhanced selectivity and sensitivity. scientiaricerca.com

Preparative and Flash Chromatography for Product Isolation

Following a chemical synthesis, this compound needs to be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and other impurities. Preparative High-Performance Liquid Chromatography (preparative HPLC) and flash chromatography are two widely used techniques for this purpose.

Preparative HPLC is essentially a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound. A patent describing the synthesis of a derivative of this compound details the use of preparative HPLC for purification. The specific conditions involved an XBridge C18 OBD Prep Column with a mobile phase gradient of acetonitrile in water containing a small amount of ammonia. google.com

Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation process. It is a common and efficient method for purifying reaction products in organic synthesis. For the purification of this compound, flash chromatography using silica (B1680970) gel as the stationary phase and a gradient of ethyl acetate (B1210297) in heptane (B126788) has been reported. google.com This technique allows for the effective separation of the desired product from other components of the reaction mixture.

Hyphenated Analytical Techniques for Comprehensive Characterization

To gain a more comprehensive understanding of the chemical nature of this compound, especially within complex mixtures, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of spectroscopic techniques.

HPLC-ICPMS for Elemental Analysis in Reaction Mixtures

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique. When coupled with HPLC (HPLC-ICP-MS), it becomes a powerful tool for speciated elemental analysis, allowing for the quantification of specific elemental compositions of compounds separated by the HPLC column. For a compound like this compound, which contains bromine, chlorine, and fluorine, HPLC-ICP-MS can be invaluable.

While direct analysis of fluorine by ICP-MS can be challenging, bromine and chlorine can be readily detected. This technique can be used to track the fate of halogenated compounds in reaction mixtures, providing crucial information about reaction pathways and the formation of halogenated byproducts. The coupling of HPLC with ICP-MS allows for the structural estimations of the investigated molecules based on their retention times, serving as a surrogate for radio-HPLC in certain applications. google.com

HPLC-NMR for Structural Confirmation in Complex Mixtures

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the structure-elucidating power of NMR. scientiaricerca.comijsrtjournal.com This allows for the unambiguous identification of components in a complex mixture without the need for prior isolation.

In the context of this compound, HPLC-NMR could be used to analyze a crude reaction mixture to confirm the structure of the desired product and identify any impurities. The process involves separating the components of the mixture on an HPLC column and then directing the eluent containing the separated compounds into the NMR spectrometer for analysis.

A common approach is HPLC-SPE-NMR, where the analyte is first trapped on a solid-phase extraction (SPE) cartridge after separation by HPLC. chromatographyonline.comresearchgate.net This allows for the removal of the HPLC mobile phase and subsequent elution with a deuterated solvent suitable for NMR analysis. chromatographyonline.com This method enhances sensitivity and allows for more complex NMR experiments, such as 2D NMR, to be performed on the separated components, providing detailed structural information. nih.gov The use of hyphenated techniques like LC-NMR is a powerful tool in many areas, including the analysis of organic molecules, drug impurities, and reaction mixtures. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing 3-Bromo-2-chloro-4-fluoroaniline, and how do reaction parameters affect yield?

Answer:
Synthesis typically involves sequential halogenation of aniline derivatives. For example, bromination and chlorination can be performed using electrophilic substitution, with careful control of temperature and stoichiometry to avoid over-halogenation. Fluorination may require specialized agents like DAST (diethylaminosulfur trifluoride) or Balz-Schiemann reactions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Lewis acids like FeCl₃) significantly impact regioselectivity and purity. Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography is critical, guided by melting point data (e.g., ~40–42°C for analogous compounds) .

Basic: How can the purity and structure of this compound be characterized?

Answer:
Characterization involves a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns and chemical shifts (e.g., deshielding effects from halogens).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ~224.46 g/mol for similar compounds) and isotopic patterns from bromine .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software can refine crystallographic data, resolving ambiguities in bond lengths and angles .
  • Melting Point Analysis : Consistency with literature values (e.g., 38–41°C for 4-Bromo-2-fluoroaniline) validates purity .

Advanced: What computational methods predict the electronic properties of halogenated anilines like this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic structures. Exact exchange terms improve thermochemical predictions, such as ionization potentials and electron affinity, with average deviations <3 kcal/mol . The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, quantifies electron correlation effects, critical for halogen-heavy systems . Basis sets like 6-311+G(d,p) are recommended for halogen atoms to capture polarization and dispersion.

Advanced: How do substituent positions influence reactivity in cross-coupling reactions with this compound?

Answer:
Steric and electronic effects dictate reactivity. For Suzuki-Miyaura couplings, the bromine at the 3-position is more reactive than chlorine or fluorine due to lower bond dissociation energy. Computational studies (DFT) predict activation barriers for transmetalation steps, while experimental kinetic data validate these trends. Ortho-substituents (e.g., chlorine at 2-position) may hinder catalyst access, reducing yields. Boronic acid derivatives (e.g., 2-chloro-5-hydroxyphenylboronic acid) are effective coupling partners .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • Solvent-Modeling in DFT : Incorporate PCM (Polarizable Continuum Model) to simulate solvent shifts in NMR/UV-Vis spectra .
  • Crystallographic Validation : Use SHELXL to refine X-ray structures and compare with DFT-optimized geometries .
  • Dynamic NMR : Probe rotational barriers or hydrogen bonding in solution that static calculations may miss.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (R36/37/38 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H315-H319 warnings).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced: What strategies optimize regioselectivity in further functionalization of this compound?

Answer:

  • Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) to steer electrophilic substitution away from halogenated positions.
  • Metal Catalysis : Pd(0)/Cu(I) systems enable selective C-H activation at meta/para positions relative to existing halogens .
  • Computational Screening : DFT-based Fukui indices identify nucleophilic/electrophilic sites, guiding reagent selection .

Basic: What are the thermodynamic stability considerations for this compound under storage?

Answer:
Stability is influenced by:

  • Light Sensitivity : Halogenated aromatics may photodegrade; store in amber glass.
  • Moisture : Hydrolytic cleavage of C-Cl bonds occurs in humid conditions; use desiccants.
  • Thermal Stability : Decomposition above 150°C (analogous to 4-Bromo-2-fluoroaniline’s bp ~221°C) necessitates controlled heating in reactions .

Advanced: How do solvent effects modulate the solubility and reactivity of this compound?

Answer:

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility via dipole interactions with halogens.
  • Reactivity : Protic solvents (e.g., ethanol) stabilize transition states in SNAr reactions via hydrogen bonding. COSMO-RS simulations predict solvent activity coefficients, aiding reaction design .

Advanced: What are the challenges in scaling up synthetic routes for this compound?

Answer:

  • Exothermicity : Halogenation steps may require gradual reagent addition and cooling to prevent runaway reactions.
  • Purification : Scaling column chromatography is impractical; switch to fractional distillation or melt crystallization .
  • Byproduct Management : Chlorine/bromine scavengers (e.g., Na₂SO₃) minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.